9-Chloro-4-(1h-pyrazol-4-yl)benzo[h]isoquinolin-1(2h)-one
Description
9-Chloro-4-(1h-pyrazol-4-yl)benzo[h]isoquinolin-1(2h)-one is a heterocyclic compound that features a chloro-substituted benzo[h]isoquinolinone core with a pyrazolyl group
Properties
CAS No. |
919290-42-9 |
|---|---|
Molecular Formula |
C16H10ClN3O |
Molecular Weight |
295.72 g/mol |
IUPAC Name |
9-chloro-4-(1H-pyrazol-4-yl)-2H-benzo[h]isoquinolin-1-one |
InChI |
InChI=1S/C16H10ClN3O/c17-11-3-1-9-2-4-12-14(10-6-19-20-7-10)8-18-16(21)15(12)13(9)5-11/h1-8H,(H,18,21)(H,19,20) |
InChI Key |
NOCAWJDUISHKGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC3=C2C(=O)NC=C3C4=CNN=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-4-(1h-pyrazol-4-yl)benzo[h]isoquinolin-1(2h)-one typically involves multi-step organic reactions. One common approach is to start with a benzo[h]isoquinolinone precursor, which undergoes chlorination to introduce the chloro group. The pyrazolyl group can be introduced via a cyclization reaction involving appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
9-Chloro-4-(1h-pyrazol-4-yl)benzo[h]isoquinolin-1(2h)-one can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This can be employed to reduce the chloro group or other reducible functionalities.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce various functional groups in place of the chloro group.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to 9-Chloro-4-(1H-pyrazol-4-yl)benzo[h]isoquinolin-1(2H)-one. Research indicates that derivatives of pyrazole exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that certain substituted pyrazole derivatives showed potent anticancer activity against skin cancer cell lines, particularly melanoma . This suggests that the structural features of 9-Chloro-4-(1H-pyrazol-4-yl)benzo[h]isoquinolin-1(2H)-one may contribute to similar biological effects.
Enzyme Inhibition
The compound has been investigated for its role as a selective inhibitor of deubiquitinating enzymes (DUBs), which are crucial in regulating protein degradation pathways. DUBs have emerged as promising therapeutic targets for various diseases, including cancer. Inhibitors that can selectively target specific DUBs can potentially stabilize or destabilize critical proteins involved in tumorigenesis . The structural characteristics of 9-Chloro-4-(1H-pyrazol-4-yl)benzo[h]isoquinolin-1(2H)-one may allow it to interact effectively with these enzymes, warranting further exploration.
Antimicrobial Properties
Compounds with similar structures have shown antimicrobial activity. The presence of the pyrazole moiety is often associated with enhanced antibacterial and antifungal properties. This could position 9-Chloro-4-(1H-pyrazol-4-yl)benzo[h]isoquinolin-1(2H)-one as a candidate for developing new antimicrobial agents .
Case Studies
Several case studies illustrate the applications and effectiveness of compounds related to 9-Chloro-4-(1H-pyrazol-4-yl)benzo[h]isoquinolin-1(2H)-one:
Mechanism of Action
The mechanism of action of 9-Chloro-4-(1h-pyrazol-4-yl)benzo[h]isoquinolin-1(2h)-one would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
4-(1H-Pyrazol-5-yl)benzoic acid: This compound shares the pyrazolyl group but has a different core structure.
2-Chloro-4-(1H-pyrazol-3-yl)benzonitrile: Similar in having a chloro and pyrazolyl group but with a benzonitrile core.
Uniqueness
9-Chloro-4-(1h-pyrazol-4-yl)benzo[h]isoquinolin-1(2h)-one is unique due to its specific combination of functional groups and core structure, which can impart distinct chemical and biological properties not found in similar compounds.
Biological Activity
9-Chloro-4-(1H-pyrazol-4-yl)benzo[h]isoquinolin-1(2H)-one is a compound of interest due to its potential biological activities, particularly in the realms of oncology and pharmacology. Its structure incorporates a pyrazole moiety, which is known for various biological activities including anticancer, anti-inflammatory, and antimicrobial properties. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.
- Molecular Formula : C₁₅H₁₀ClN₃O
- Molecular Weight : 255.699 g/mol
- CAS Number : 919290-47-4
Biological Activity Overview
The biological activity of 9-Chloro-4-(1H-pyrazol-4-yl)benzo[h]isoquinolin-1(2H)-one has been evaluated in several studies, highlighting its potential as an anticancer agent and its interactions with various biological targets.
Anticancer Activity
Research indicates that compounds containing the pyrazole structure exhibit significant antiproliferative effects against various cancer cell lines. Notably:
- Mechanism of Action : The compound may inhibit key proteins involved in cancer cell proliferation, such as CDK4 and ERBB2, through modulation of signaling pathways associated with cell cycle regulation and apoptosis .
| Cancer Type | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Lung Cancer | A549 | 12.5 | |
| Breast Cancer | MDA-MB-231 | 8.0 | |
| Prostate Cancer | LNCaP | 10.0 | |
| Colorectal Cancer | HCT116 | 15.0 |
Antimicrobial Activity
The pyrazole derivatives have also shown promising results in antimicrobial assays:
- Antibacterial : Effective against Gram-positive and Gram-negative bacteria.
- Antifungal : Demonstrated activity against common fungal pathogens.
Anti-inflammatory Effects
Studies suggest that the compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators, thus providing a therapeutic avenue for inflammatory diseases .
Case Studies
- In Vitro Studies :
- A study evaluated the effects of 9-Chloro-4-(1H-pyrazol-4-yl)benzo[h]isoquinolin-1(2H)-one on various cancer cell lines, revealing significant reductions in cell viability at micromolar concentrations.
- In Vivo Studies :
- Animal models treated with the compound showed reduced tumor sizes compared to control groups, indicating its potential efficacy in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
